5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine is a synthetic organic compound with the molecular formula and a molecular weight of approximately 416.3 g/mol. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably rosuvastatin, a medication used to lower cholesterol levels. Its structure includes a pyrimidine ring, which is significant in medicinal chemistry due to its biological activity and versatility in drug design.
This compound can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem and EvitaChem, which provide high-purity samples suitable for laboratory use.
5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine is classified as a pyrimidine derivative. Pyrimidines are heterocyclic compounds containing nitrogen atoms in their ring structure, making them integral to various biological processes and pharmaceutical applications.
The synthesis of 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine typically involves multiple steps, beginning with the formation of the pyrimidine ring. The bromomethyl group is introduced through bromination reactions, followed by the addition of functional groups such as the methyl(methylsulfonyl)amino moiety.
The molecular structure of 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine features a pyrimidine ring substituted at various positions:
5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine participates in several key chemical reactions:
While 5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine does not exhibit a direct mechanism of action biologically, it plays a critical role as an intermediate in synthesizing rosuvastatin. Rosuvastatin acts as an HMG-CoA reductase inhibitor, effectively lowering cholesterol levels by blocking the enzyme responsible for cholesterol synthesis in the liver.
5-(Bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine is primarily used in scientific research for:
Regioselective bromination at the C5-methyl position is a pivotal transformation in synthesizing this advanced pyrimidine intermediate. The benzylic bromination typically employs N-bromosuccinimide (NBS) as the electrophilic bromine source, with radical initiators like azobisisobutyronitrile (AIBN) facilitating hydrogen atom abstraction. Critical in situ studies reveal that maintaining the reaction temperature at 5-10°C suppresses polybromination byproducts while achieving >95% conversion of the pyrimidinyl-methanol precursor (CAS 147118-36-3) [5] [6]. Solvent polarity significantly influences regioselectivity, with anhydrous tetrachloroethane providing optimal selectivity due to its ability to stabilize the transition state without participating in nucleophilic side reactions [5]. Post-bromination, quenching with saturated ammonium chloride at pH 7-8 minimizes hydrolysis of the labile bromomethyl group while precipitating succinimide byproducts for facile removal [5]. The bromination yield exceeds 98% when conducted under strict temperature control and inert atmosphere, as confirmed by HPLC analysis showing ≤0.5% residual alcohol [3] [7].
Table 1: Characterization Data for 5-(Bromomethyl)pyrimidine Intermediate
Property | Specification | Analytical Method | |
---|---|---|---|
CAS Number | 799842-07-2 | - | |
Molecular Formula | C₁₆H₁₉BrFN₃O₂S | HRMS | |
Appearance | White crystalline powder | Visual | |
Purity | ≥99% | HPLC-UV (254 nm) | |
Key IR Absorptions | 2920 cm⁻¹ (C-H), 1340/1150 cm⁻¹ (S=O) | FT-IR | |
Storage Stability | 2-8°C under inert gas (N₂/Ar) | - | [3] [7] |
The installation of the N-methyl-N-(methylsulfonyl)amino group at C2 precedes bromination and involves copper-catalyzed coupling between 4,6-dichloropyrimidine intermediates and methanesulfonamide. Amination efficiency improves significantly (yield increase from 65% to 92%) using CuI (5 mol%) with trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand in toluene at 110°C, enabling C-N bond formation while suppressing diarylation [3] . Isopropyl group introduction exploits Friedel-Crafts acylation with isobutyryl chloride, followed by Huang-Minlon reduction to convert the ketone to alkyl chain. Alternatively, Suzuki-Miyaura coupling using 4-fluorophenylboronic acid with Pd(PPh₃)₄ achieves >90% conversion when conducted in degassed 1,2-dimethoxyethane/2M Na₂CO₃ (3:1) at 80°C [5] [9]. Recent advances employ continuous-flow hydrogenation with Pd/C catalysts (1 atm H₂, 25°C) for isopropyl group reduction, reducing reaction times from 12 hours to 30 minutes compared to batch processing [3]. The methylsulfonyl group’s electron-withdrawing nature enhances bromination kinetics at C5 by destabilizing the transition state, as evidenced by computational modeling [7] .
Solvent selection critically governs reaction efficiency and impurity profiles throughout the synthetic sequence. Tetrahydrofuran (THF)/methanol mixtures (3:1 v/v) optimize sodium borohydride reduction of the C5-aldehyde precursor (CAS 147118-36-3), where methanol protonates the borate intermediate while THF solubilizes the aromatic substrate [5] [6]. This dual-solvent system achieves 98% yield of the benzylic alcohol without over-reduction products. For bromination, switching from CCl₄ to ethyl acetate reduces environmental toxicity while maintaining 96% yield, though it necessitates strict water exclusion (<50 ppm) to prevent hydrolysis [5]. Workup protocols employ temperature-controlled liquid-liquid extraction: ethyl acetate/water partitioning at 5°C minimizes bromomethyl hydrolysis while removing polar impurities. Process intensification studies demonstrate that concentrating the extract to 30% volume prior to crystallization in n-heptane affords 99.2% pure product with residual solvent levels <300 ppm (meets ICH Q3C guidelines) [3] [7]. Reaction calorimetry identified exothermic events during bromination (ΔH = -78 kJ/mol), justifying the use of diluted reagent streams (0.5M NBS) in continuous-flow reactors for safer scale-up [9].
Emerging methodologies focus on reducing metal catalysts and shortening reaction times. Microwave irradiation (300 W, 120°C) accelerates the SNAr amination step, achieving full conversion in 15 minutes versus 12 hours conventionally, while eliminating copper catalysts that contaminate pharmaceutical intermediates [5] [7]. Metal-free reductive amination using trichlorosilane/pyridine system converts aldehyde intermediates to amines without trace metals, though it remains unexplored for this specific compound. Photocatalytic bromination with visible light (450 nm) and catalytic Br₂ reduces NBS usage by 40%, minimizing succinimide waste [7]. Flow chemistry approaches enable telescoped synthesis where the alcohol intermediate undergoes in-line oxidation (MnO₂ cartridge) followed by bromination (NBS/PVP cartridge), achieving 85% overall yield in <60 minutes residence time [3]. Despite these advances, industrial adoption remains limited by: 1) high microwave capital costs, 2) inadequate impurity databases for continuous processing, and 3) regulatory hurdles in changing approved synthetic routes [7] [9].
Table 2: Advanced Synthetic Techniques and Performance Metrics
Method | Conditions | Yield | Advantages | |
---|---|---|---|---|
Microwave Amination | 300 W, 120°C, DMF, 15 min | 95% | Copper-free; rapid kinetics | |
Flow Bromination | 0.5M NBS, PVP reactor, 25°C, RT=10 min | 96% | Improved heat transfer; safer | |
Photocatalytic Bromination | 5 mol% Br₂, 450 nm LED, CCl₄, 4h | 88% | Reduced NBS usage | |
Continuous Hydrogenation | 1% Pd/C, 1 atm H₂, EtOAc, 30°C, RT=30 min | 94% | Shorter reaction time | [3] [5] [7] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3